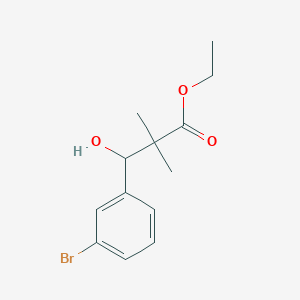
Ethyl 3-(3-bromophenyl)-3-hydroxy-2,2-dimethylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(3-bromophenyl)-3-hydroxy-2,2-dimethylpropanoate is an organic compound with a complex structure that includes a bromophenyl group, a hydroxy group, and an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-bromophenyl)-3-hydroxy-2,2-dimethylpropanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a strong acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(3-bromophenyl)-3-hydroxy-2,2-dimethylpropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether under reflux.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Ethyl 3-(3-bromophenyl)-3-oxo-2,2-dimethylpropanoate.
Reduction: Ethyl 3-(3-bromophenyl)-3-hydroxy-2,2-dimethylpropanol.
Substitution: Ethyl 3-(3-substituted phenyl)-3-hydroxy-2,2-dimethylpropanoate.
Applications De Recherche Scientifique
Ethyl 3-(3-bromophenyl)-3-hydroxy-2,2-dimethylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 3-(3-bromophenyl)-3-hydroxy-2,2-dimethylpropanoate involves its interaction with specific molecular targets. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the hydroxy and ester groups can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-(4-bromophenyl)-3-hydroxy-2,2-dimethylpropanoate: Similar structure but with the bromine atom in the para position.
Ethyl 3-(3-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 3-(3-bromophenyl)-3-oxo-2,2-dimethylpropanoate: Oxidized form of the compound.
Uniqueness
Ethyl 3-(3-bromophenyl)-3-hydroxy-2,2-dimethylpropanoate is unique due to the specific positioning of the bromine atom and the presence of both hydroxy and ester functional groups
Propriétés
Formule moléculaire |
C13H17BrO3 |
|---|---|
Poids moléculaire |
301.18 g/mol |
Nom IUPAC |
ethyl 3-(3-bromophenyl)-3-hydroxy-2,2-dimethylpropanoate |
InChI |
InChI=1S/C13H17BrO3/c1-4-17-12(16)13(2,3)11(15)9-6-5-7-10(14)8-9/h5-8,11,15H,4H2,1-3H3 |
Clé InChI |
JOZWSKABINEQSP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C)(C)C(C1=CC(=CC=C1)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


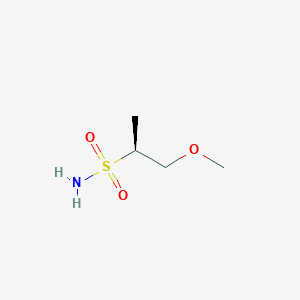
![2-[1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]acetic acid](/img/structure/B13478324.png)
![N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]-2-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]oxy-acetamide](/img/structure/B13478329.png)
![1-[3-(aminomethyl)phenyl]-N-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B13478335.png)

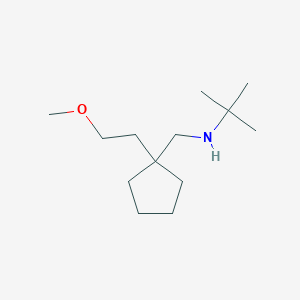
![Ethyl 5-[(methylamino)methyl]furan-2-carboxylate](/img/structure/B13478350.png)
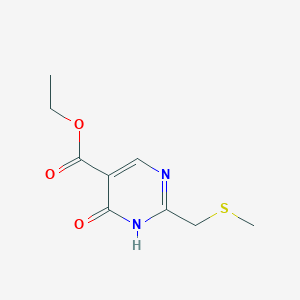
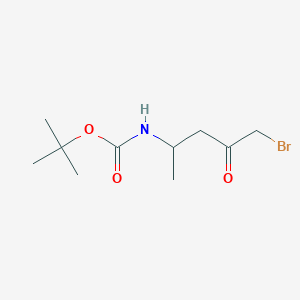
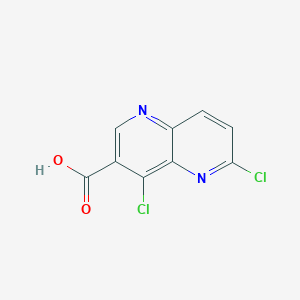
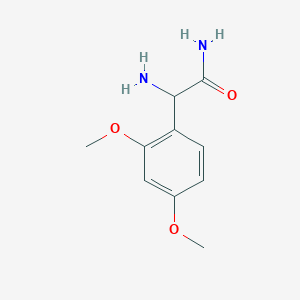
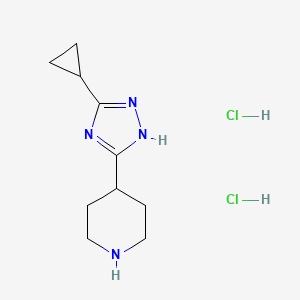
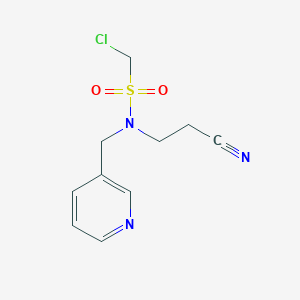
![rac-(1R,4R,5R)-5-methyl-2-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B13478407.png)
